molecular formula C24H17F3N2O2 B4196062 2-(3-benzoyl-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

2-(3-benzoyl-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide

Cat. No. B4196062
M. Wt: 422.4 g/mol
InChI Key: NGHRBBGLZZFATH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(3-benzoyl-1H-indol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide, commonly known as BIA, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. BIA is a derivative of indole, which is a heterocyclic organic compound that is widely used in the synthesis of pharmaceuticals and other chemical compounds.

Mechanism of Action

The mechanism of action of BIA is not fully understood, but it is believed to involve the inhibition of various cellular pathways that are essential for cancer cell growth and proliferation. BIA has been shown to inhibit the activity of histone deacetylase (HDAC), which is an enzyme that plays a critical role in the regulation of gene expression. HDAC inhibitors have been found to induce cell cycle arrest and apoptosis in cancer cells, making them attractive targets for cancer therapy.
Biochemical and physiological effects:
BIA has been shown to induce cell cycle arrest and apoptosis in cancer cells by regulating various cellular pathways such as the MAPK/ERK pathway, the PI3K/Akt pathway, and the NF-κB pathway. BIA has also been reported to exhibit anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines such as TNF-α and IL-6. BIA has been found to possess analgesic and anticonvulsant properties by modulating the activity of ion channels such as the TRPV1 channel and the GABA receptor.

Advantages and Limitations for Lab Experiments

BIA has several advantages for lab experiments, including its high potency, selectivity, and low toxicity. However, BIA has some limitations, such as its poor water solubility and stability, which can make it difficult to formulate for in vivo studies. BIA also has limited bioavailability, which can limit its effectiveness in vivo.

Future Directions

There are several future directions for the research and development of BIA. One potential direction is to improve its water solubility and stability by modifying its chemical structure. Another direction is to investigate its potential as a combination therapy with other anticancer agents. BIA has also been reported to exhibit synergistic effects with other HDAC inhibitors, making it a promising candidate for combination therapy. Additionally, further studies are needed to elucidate the mechanism of action of BIA and its potential applications in other fields such as neurology and immunology.
Conclusion:
In conclusion, BIA is a promising chemical compound that has shown potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. Its synthesis method involves the reaction of 3-benzoylindole with 3-(trifluoromethyl)phenylacetic acid in the presence of a coupling agent and a catalyst. BIA has been found to exhibit potent anticancer activity, anti-inflammatory, analgesic, and anticonvulsant properties. However, further studies are needed to elucidate its mechanism of action and its potential applications in other fields.

Scientific Research Applications

BIA has been extensively studied for its potential applications in various fields such as medicinal chemistry, biochemistry, and pharmacology. It has been found to exhibit potent anticancer activity against various cancer cell lines such as breast cancer, lung cancer, and colon cancer. BIA has also been reported to possess anti-inflammatory, analgesic, and anticonvulsant properties.

properties

IUPAC Name

2-(3-benzoylindol-1-yl)-N-[3-(trifluoromethyl)phenyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17F3N2O2/c25-24(26,27)17-9-6-10-18(13-17)28-22(30)15-29-14-20(19-11-4-5-12-21(19)29)23(31)16-7-2-1-3-8-16/h1-14H,15H2,(H,28,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NGHRBBGLZZFATH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(=O)C2=CN(C3=CC=CC=C32)CC(=O)NC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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